molecular formula C9H14ClN B13503723 2-Propylaniline hydrochloride

2-Propylaniline hydrochloride

Cat. No.: B13503723
M. Wt: 171.67 g/mol
InChI Key: HMAYPLARXCUUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylaniline hydrochloride is an organic compound with the molecular formula C9H13N·HCl. It is a derivative of aniline, where the aniline ring is substituted with a propyl group at the second position. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propylaniline hydrochloride can be synthesized through several methods. One common method involves the reduction of 2-nitropropylbenzene using hydrogen gas in the presence of a palladium catalyst. The resulting 2-propylaniline is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-nitropropylbenzene. This process involves the use of high-pressure hydrogen gas and a palladium or platinum catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the reduction process .

Chemical Reactions Analysis

Types of Reactions: 2-Propylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-propylaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

  • 2-Isopropylaniline
  • 4-Ethylaniline
  • 2-Ethylaniline
  • 4-Isopropylaniline
  • 2-tert-Butylaniline

Comparison: 2-Propylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, such as 2-isopropylaniline and 4-ethylaniline, this compound exhibits different reactivity and solubility characteristics, making it suitable for specific applications in chemical synthesis and industrial processes .

Properties

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

IUPAC Name

2-propylaniline;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-2-5-8-6-3-4-7-9(8)10;/h3-4,6-7H,2,5,10H2,1H3;1H

InChI Key

HMAYPLARXCUUON-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1N.Cl

Origin of Product

United States

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